



Application Notes & Protocols: Gelsevirine for In Vitro STING Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[1][2][3] However, aberrant or chronic STING activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2] **Gelsevirine**, a natural alkaloid, has been identified as a potent and specific inhibitor of the STING pathway, offering a promising therapeutic avenue for STING-driven pathologies.[1][2][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing **gelsevirine** to inhibit STING activation in vitro.

Mechanism of Action of Gelsevirine

Gelsevirine employs a dual mechanism to inhibit STING signaling:

Competitive Binding: Gelsevirine directly binds to the cyclic dinucleotide (CDN)-binding
pocket of STING. This competitive inhibition prevents the binding of the natural STING
agonist, 2'3'-cyclic GMP-AMP (cGAMP), thereby locking STING in an inactive conformation
and preventing its dimerization and subsequent activation.[1][4][5]







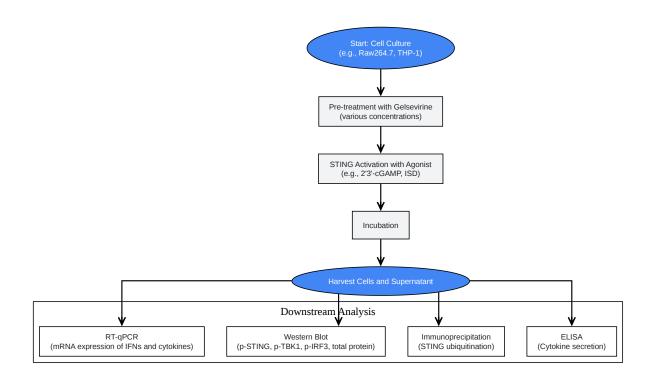
• Promotion of Ubiquitination and Degradation: **Gelsevirine** promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][4][5] This action reduces the total cellular levels of STING available for activation.

STING Signaling Pathway and **Gelsevirine**'s Inhibition Mechanism









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References



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